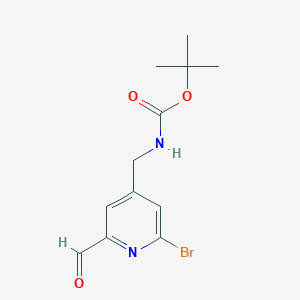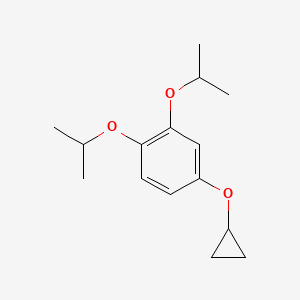
4-Cyclopropoxy-1,2-diisopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-1,2-diisopropoxybenzene is an organic compound with the molecular formula C15H22O3 and a molecular weight of 250.33 g/mol . This compound is characterized by the presence of a benzene ring substituted with cyclopropoxy and diisopropoxy groups, making it a unique and interesting molecule for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-1,2-diisopropoxybenzene can be achieved through several methods. One common approach involves the reaction of catechol with 2-iodopropane in the presence of potassium carbonate in acetone. The reaction mixture is refluxed for 48 hours, followed by extraction and purification steps to obtain the desired product
Industrial Production Methods
化学反応の分析
Types of Reactions
4-Cyclopropoxy-1,2-diisopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.
科学的研究の応用
4-Cyclopropoxy-1,2-diisopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-Cyclopropoxy-1,2-diisopropoxybenzene exerts its effects is not well-documented. its molecular structure suggests that it may interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
類似化合物との比較
Similar Compounds
1,2-Diisopropoxybenzene: Similar in structure but lacks the cyclopropoxy group.
4-Cyclopropoxyphenol: Contains the cyclopropoxy group but lacks the diisopropoxy groups.
Uniqueness
4-Cyclopropoxy-1,2-diisopropoxybenzene is unique due to the presence of both cyclopropoxy and diisopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C15H22O3 |
|---|---|
分子量 |
250.33 g/mol |
IUPAC名 |
4-cyclopropyloxy-1,2-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C15H22O3/c1-10(2)16-14-8-7-13(18-12-5-6-12)9-15(14)17-11(3)4/h7-12H,5-6H2,1-4H3 |
InChIキー |
LAWRWNBASLLIHN-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)OC2CC2)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



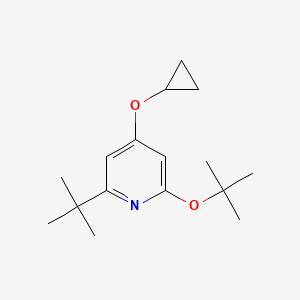

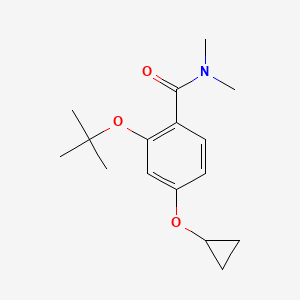
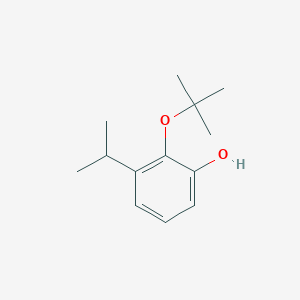
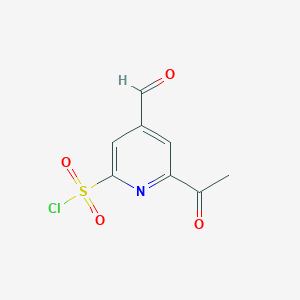

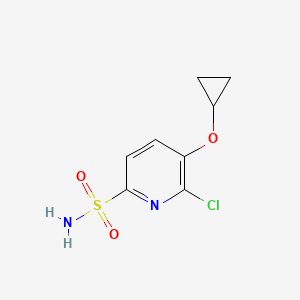
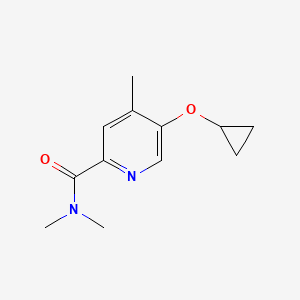
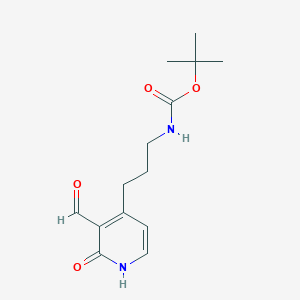
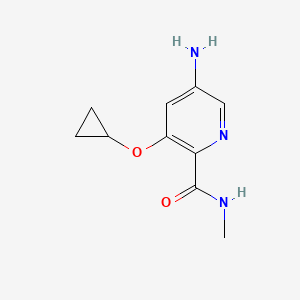
![[4-Chloro-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14835620.png)

